molecular formula C7H5Cl2NO B7772488 n-(2,3-Dichlorophenyl)formamide CAS No. 6327-47-5

n-(2,3-Dichlorophenyl)formamide

Cat. No.: B7772488
CAS No.: 6327-47-5
M. Wt: 190.02 g/mol
InChI Key: JELQAEOCHXJTJM-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)formamide: is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of formamide where the hydrogen atom is replaced by a 2,3-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution Reaction: One common method for synthesizing N-(2,3-Dichlorophenyl)formamide involves the reaction of 2,3-dichloroaniline with formic acid or formic acid derivatives under acidic conditions. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.

    Formylation Reaction: Another method involves the formylation of 2,3-dichloroaniline using formylating agents such as formic acid or formamide in the presence of a catalyst like hydrochloric acid.

Industrial Production Methods: Industrial production of this compound often employs large-scale formylation reactions using optimized conditions to maximize yield and purity. The process may involve continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,3-Dichlorophenyl)formamide can undergo oxidation reactions to form corresponding amides or carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2,3-dichlorobenzoic acid.

    Reduction: Formation of 2,3-dichloroaniline.

    Substitution: Formation of various substituted phenylformamides.

Scientific Research Applications

N-(2,3-Dichlorophenyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)formamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N-(2,4-Dichlorophenyl)formamide: Similar in structure but with chlorine atoms at different positions, leading to different chemical and biological properties.

    N-(2,5-Dichlorophenyl)formamide: Another isomer with distinct reactivity and applications.

    N-(3,4-Dichlorophenyl)formamide: Differing in the position of chlorine atoms, affecting its interaction with biological targets.

Uniqueness: N-(2,3-Dichlorophenyl)formamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELQAEOCHXJTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287390
Record name n-(2,3-dichlorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6327-47-5
Record name NSC50861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2,3-dichlorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-DICHLOROFORMANILIDE
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